molecular formula C11H16N4 B1481652 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098092-65-8

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481652
CAS No.: 2098092-65-8
M. Wt: 204.27 g/mol
InChI Key: LYKFZAKKYMUABP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a chemical compound of high interest in medicinal chemistry and drug discovery, built around the imidazo[1,2-b]pyrazole pharmacophore. This scaffold is recognized as a privileged structure in the design of bioactive molecules and is structurally similar to purines, which are fundamental building blocks in biology . The core imidazo[1,2-b]pyrazole skeleton and its analogs are extensively investigated for their potent pharmacological properties, particularly in the fields of oncology and inflammation . Researchers value this scaffold for its potential to interact with key biological targets. The compound's primary research value lies in its application as a key intermediate for the synthesis of more complex molecules. Its structure, featuring a reactive methanamine group, allows for further functionalization to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The cyclopentyl substituent can be critical for modulating the compound's lipophilicity and binding affinity to specific biological targets. While the specific mechanism of action for this exact molecule is an area of active investigation, related compounds with the imidazo[1,2-b]pyrazole core have demonstrated promising bioactivity by modulating signaling pathways relevant to cancer and inflammatory diseases . This makes this compound a versatile and valuable building block for researchers developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFZAKKYMUABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The core imidazo[1,2-b]pyrazole ring system is typically synthesized via condensation reactions involving hydrazine derivatives and appropriate β-keto nitrile or cyanoacetamide intermediates. A representative synthetic route involves:

  • Reaction of 3-oxopropanenitrile derivatives with substituted amines to form cyanoacetamide intermediates,
  • Condensation with N,N-dimethylformamide dimethyl acetal or related reagents to form synthones,
  • Cyclization with hydrazine hydrate under reflux conditions in ethanol to yield the 3-aminopyrazole-4-carboxamide intermediates.

This sequence has been demonstrated in the synthesis of related imidazo[1,2-b]pyrazole-7-carboxamide libraries with yields ranging from 23% to 97% depending on conditions and substituents.

Introduction of the Cyclopentyl Group at the 1-Position

The cyclopentyl substitution at the 1-position of the imidazole ring is introduced typically by using cyclopentylamine as the amine component in the initial condensation step or by N-alkylation of the imidazo[1,2-b]pyrazole core. The use of cyclopentylamine allows for direct incorporation of the cyclopentyl moiety during the formation of the pyrazole ring, ensuring regioselective substitution.

Functionalization at the 7-Position with Methanamine

The methanamine group at the 7-position can be introduced by converting a suitable leaving group (e.g., halogen or hydroxyl) on the pyrazole ring into an amine via nucleophilic substitution or reductive amination. For example, starting from a 7-formyl or 7-hydroxymethyl derivative, reductive amination with ammonia or an amine source can yield the methanamine functionality.

Alternatively, direct synthesis of the methanamine-substituted compound can be achieved by employing aminomethylation reactions on the imidazo[1,2-b]pyrazole core under acidic catalysis conditions.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Cyanoacetamide formation 3-oxopropanenitrile + cyclopentylamine, toluene or DMF, 80°C, 6–12 h 25–97 Formation of cyanoacetamide intermediates
2 Condensation with DMF dimethyl acetal N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h 49–98 Formation of synthones for cyclization
3 Cyclization Hydrazine monohydrate, reflux in ethanol, 12 h 35–91 Formation of 3-aminopyrazole intermediates
4 Aminomethylation/amination Reductive amination or nucleophilic substitution, acidic catalyst (e.g., HClO4), room temperature, 6 h 23–85 Introduction of methanamine group at 7-position

Research Findings and Optimization Notes

  • The multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yields and regioselectivity.
  • The use of hydrazine hydrate in the cyclization step is critical for the formation of the imidazo[1,2-b]pyrazole ring system.
  • Acid catalysis (e.g., perchloric acid) facilitates the final amination step, enabling efficient introduction of the methanamine group.
  • Purification typically involves crystallization or chromatographic techniques to isolate the target compound with high purity.
  • Structural confirmation is achieved through spectroscopic methods such as NMR, MS, and IR.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield Range (%) Reference
Cyanoacetamide intermediate formation 3-oxopropanenitrile + cyclopentylamine, toluene or DMF, 80°C Intermediate formation 25–97
Condensation with DMF dimethyl acetal N,N-dimethylformamide dimethyl acetal, toluene, 80°C Formation of synthones 49–98
Cyclization with hydrazine hydrate Hydrazine monohydrate, reflux in ethanol, 12 h Imidazo[1,2-b]pyrazole ring formation 35–91
Aminomethylation (amination) Acid catalyst (HClO4), room temperature, 6 h Introduction of methanamine group 23–85
Alternative CDC approach β-ketoesters + N-amino-2-iminopyridines, AcOH, O2, catalyst-free Fused heterocycle construction Not reported

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The cyclopentyl group in the target compound provides steric bulk and lipophilicity, which may influence binding affinity in biological systems compared to smaller substituents like propargyl or cyclopropylmethyl .
  • Cyclobutyl at position 6 (vs. cyclopentyl at position 1) introduces distinct conformational constraints due to its smaller ring size and higher ring strain .

Physicochemical Properties :

  • The 6-methyl-cyclopentyl variant has the highest molecular weight (218.3 g/mol), while the propargyl analog is the lightest (~174.2 g/mol) .
  • Purity standards are consistent (≥95%) for commercially available variants, though data on melting/boiling points is absent across all compounds .

No hazard data is reported for the propargyl or cyclobutyl analogs, suggesting further studies are needed .

Research and Development Gaps

  • Biological Activity: Limited data exists on the pharmacological profiles of these compounds. Comparative studies targeting kinases or GPCRs could elucidate substituent-driven activity differences.
  • Synthetic Accessibility : The discontinued status of the cyclopentyl-methyl variant highlights challenges in scalability or stability, warranting optimization of synthetic routes.
  • Safety Profiles : Hazard classifications (e.g., UN numbers, GHS labels) are largely unreported, necessitating comprehensive toxicological assessments.

Biological Activity

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclopentyl group attached to an imidazo[1,2-b]pyrazole core, which may confer specific pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16N4 InChI InChI 1S C11H16N4 c12 7 9 8 13 15 6 5 14 11 9 15 10 3 1 2 4 10 h5 6 8 10H 1 4 7 12H2 \text{C}_{11}\text{H}_{16}\text{N}_{4}\quad \text{ InChI InChI 1S C11H16N4 c12 7 9 8 13 15 6 5 14 11 9 15 10 3 1 2 4 10 h5 6 8 10H 1 4 7 12H2 }

This compound exhibits a molecular weight of 216.27 g/mol and features various functional groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's imidazo[1,2-b]pyrazole framework is known for its potential to modulate signaling pathways involved in various physiological processes.

Potential Targets

Research indicates that compounds with similar structures may act as inhibitors of specific kinases or enzymes involved in cancer progression. For example:

  • BCR-ABL Kinase Inhibition : Similar pyrazole derivatives have shown promising results as BCR-ABL kinase inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML). One study reported that related compounds exhibited IC50 values as low as 8.5 nM against BCR-ABL kinase .

Anticancer Activity

Recent studies suggest that this compound could be developed as a therapeutic agent for cancer treatment. Its structural analogs have demonstrated significant inhibitory effects on cancer cell lines, particularly those associated with BCR-ABL translocation.

Compound Target IC50 Value Reference
Compound 16aBCR-ABL Kinase8.5 nM
Compound 16iK562 Cells< 2 nM

Anti-inflammatory Properties

Additionally, compounds derived from the imidazo[1,2-b]pyrazole scaffold have been investigated for their anti-inflammatory effects. A recent study synthesized hybrid compounds that exhibited significant anti-inflammatory activity in vitro . This suggests that this compound may also possess similar properties.

Case Studies

Several case studies have explored the biological activity of related pyrazole derivatives:

  • Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory activity against BCR-ABL kinase. The most potent compounds showed strong efficacy in suppressing CML cell proliferation .
  • Hybrid Pyrazole Compounds : Research involving hybrid pyrazole and imidazopyrazole agents demonstrated promising results in reducing inflammation in preclinical models . These findings highlight the potential therapeutic applications of this compound in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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